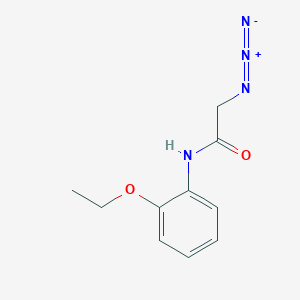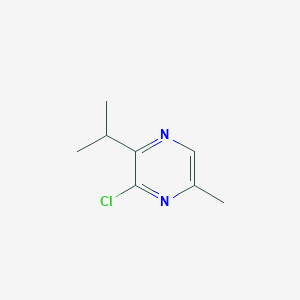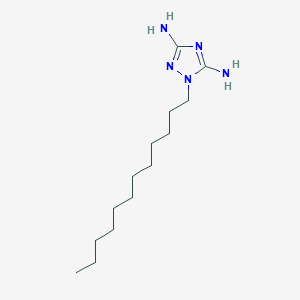
1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl-
Overview
Description
The compound "1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl-" is not directly mentioned in the provided papers. However, the papers discuss various derivatives and properties of 1H-1,2,4-triazole compounds, which can provide insights into the general behavior and characteristics of triazole derivatives, including those with long alkyl chains such as dodecyl groups .
Synthesis Analysis
The synthesis of 1H-1,2,4-triazole derivatives typically involves nucleophilic attack of sodium azide on activated acetylenes, as described in the synthesis of H-1,2,3-triazoles . The synthesis process can lead to a variety of products, including acylic adducts, biheteroaromatic systems, and ditriazolyl ketones, depending on the substituents and reaction conditions . The synthesis of specific triazole derivatives, such as those with a dodecyl group, would likely follow similar synthetic strategies with appropriate modifications to incorporate the long alkyl chain.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by X-ray crystallography and computational methods such as density functional theory (DFT) . These studies reveal the geometry, bond lengths, and angles of the triazole ring and its substituents. For example, the crystal structure of a triazole derivative showed a triclinic space group with specific cell parameters . The molecular geometry from X-ray determination is often complemented by DFT calculations to confirm the structure and predict properties such as vibrational frequencies and NMR chemical shift values .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including cycloaddition, cycloreversion, and photolysis . These reactions can lead to the formation of different products, such as aziridinimines, and can be influenced by factors like temperature and light . The reactivity of a triazole derivative with a dodecyl group would be influenced by the steric and electronic effects of the long alkyl chain.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as pKa values, UV spectra, and solubility in different solvents, are influenced by their molecular structure . The Hammett correlation provides insights into the acidity of the triazole ring . The solubility and energetic behavior of triazole compounds can be examined using computational methods, and these properties are found to vary with the polarity of the solvent . The presence of a dodecyl group would likely affect the solubility and surface activity of the compound due to its hydrophobic nature.
Scientific Research Applications
Heterocyclic Compounds in Drug Development
Triazoles, a class of five-membered heterocyclic compounds, hold significant importance in the preparation of new drugs due to their diverse biological activities and structural variations. The interest in developing new methods for synthesizing and biologically evaluating potential uses of these compounds, particularly triazole derivatives like 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl-, is notable. The focus has been on triazoles with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, antiviral properties, and activity against neglected diseases. The need for efficient preparations considering green chemistry and energy-saving is emphasized, along with finding prototypes against bacteria with increasing resistance and neglected diseases (Ferreira et al., 2013).
Physical and Spectral Properties
The influence of biofield treatment on 1,2,4-triazole derivatives, including 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl-, has been studied, revealing significant alterations in physical, spectral, and thermal properties. Notable changes include decreased unit cell volume and molecular weight, substantial decrease in crystallite size, slight increase in melting temperature, significant increase in latent heat of fusion and maximum thermal decomposition temperature, and a substantial increase in surface area. However, no structural changes were observed in FT-IR analysis, indicating the stability of the triazole structure (Trivedi et al., 2015).
Proton-Conducting Polymeric Membranes
1H-1,2,4-Triazole and its derivatives, including homopolymers and copolymers of 1-vinyl-1,2,4-triazole, have been identified as promising materials for the development of proton-conducting fuel cell membranes. They enhance the basic characteristics of electrolyte membranes, increasing film-forming ability, thermal and electrochemical stability, mechanical strength and morphological stability of membranes, and providing high ionic conductivity under anhydrous conditions at temperatures above 100 °C. This makes them suitable for creating heat-resistant, electrochemically stable, mechanically strong proton-conducting membranes with high ionic conductivity (Prozorova & Pozdnyakov, 2023).
Mechanism of Action
Target of Action
The primary target of 1-dodecyl-1,2,4-triazole-3,5-diamine, also known as 3,5-Diamino-1,2,4-triazole, is DNA synthesis . It acts as an inhibitor of DNA synthesis, disrupting the replication process and thus inhibiting cell proliferation .
Mode of Action
The compound interacts with its target by binding to the enzymes responsible for DNA synthesis. This binding inhibits the function of these enzymes, preventing the replication of DNA and thereby halting cell division .
Biochemical Pathways
The affected pathway is the DNA replication pathway. By inhibiting DNA synthesis, 1-dodecyl-1,2,4-triazole-3,5-diamine disrupts the normal cell cycle, preventing cells from dividing and proliferating . The downstream effects of this include a halt in cell growth and potential cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The molecular and cellular effects of 1-dodecyl-1,2,4-triazole-3,5-diamine’s action include the inhibition of DNA synthesis, disruption of the cell cycle, and potential cell death . It has been noted for its potential as an antitumor agent in the treatment of epigenetically-based diseases .
Action Environment
The action, efficacy, and stability of 1-dodecyl-1,2,4-triazole-3,5-diamine can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that may interact with the compound, and the specific characteristics of the cell types it is acting upon. For instance, it has been noted that the compound acts as a corrosion inhibitor for copper , suggesting that its activity could be influenced by the presence of certain metals.
Safety and Hazards
properties
IUPAC Name |
1-dodecyl-1,2,4-triazole-3,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N5/c1-2-3-4-5-6-7-8-9-10-11-12-19-14(16)17-13(15)18-19/h2-12H2,1H3,(H4,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNVDVNPQBGXLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C(=NC(=N1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456304 | |
| Record name | 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124638-99-9 | |
| Record name | 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{(E)-[(2-chlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3032128.png)
![2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile](/img/structure/B3032131.png)
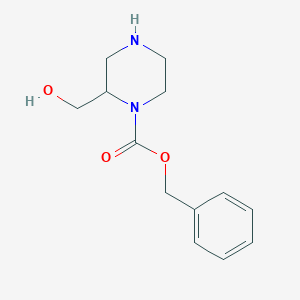
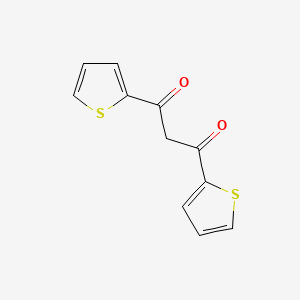
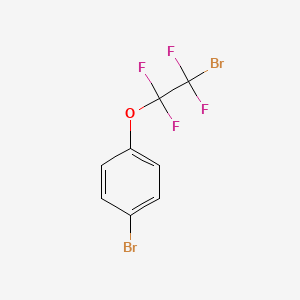

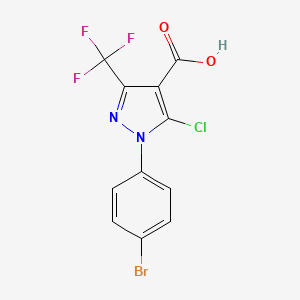
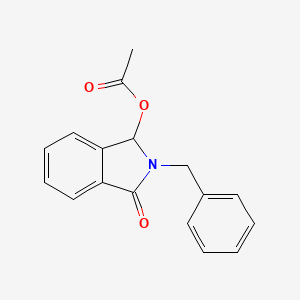
![6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3032140.png)
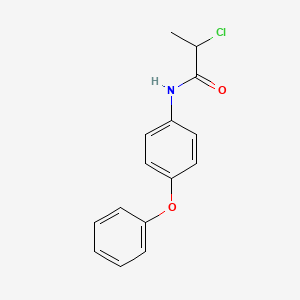
![Benzoic acid, 3-[(1E)-2-carboxyethenyl]-](/img/structure/B3032144.png)
